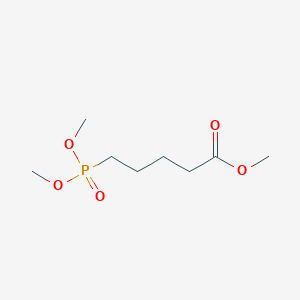
Methyl 5-dimethoxyphosphorylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-dimethoxyphosphorylpentanoate, also known as MDMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of phosphoramidates and is synthesized through a multi-step process involving the use of various reagents and techniques.
Wirkmechanismus
Methyl 5-dimethoxyphosphorylpentanoate is a phosphoramidate compound that can undergo hydrolysis in the presence of water to release the corresponding phosphate and amine. The mechanism of action of Methyl 5-dimethoxyphosphorylpentanoate in various applications depends on the specific reaction and conditions involved.
Biochemische Und Physiologische Effekte
Methyl 5-dimethoxyphosphorylpentanoate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, its effects on biological systems are dependent on the specific application and concentration used.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-dimethoxyphosphorylpentanoate has several advantages for use in laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its relatively low solubility in water and limited availability in commercial quantities.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-dimethoxyphosphorylpentanoate, including the development of new synthetic methods for the compound, exploration of its potential as a prodrug for drug delivery, and investigation of its interactions with enzymes and other biological molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of Methyl 5-dimethoxyphosphorylpentanoate on various biological systems.
Synthesemethoden
The synthesis of Methyl 5-dimethoxyphosphorylpentanoate involves the reaction of 5-bromopentanoic acid with methanol and triethylamine to form the corresponding methyl ester. This ester is then treated with phosphorus oxychloride and dimethylamine to give the final product, Methyl 5-dimethoxyphosphorylpentanoate. The reaction conditions and purification methods are crucial in obtaining a pure and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-dimethoxyphosphorylpentanoate has been studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry. In drug discovery, Methyl 5-dimethoxyphosphorylpentanoate has been explored as a potential prodrug for the delivery of various drugs to the brain due to its ability to cross the blood-brain barrier. In materials science, Methyl 5-dimethoxyphosphorylpentanoate has been used as a precursor for the synthesis of various phosphorus-containing polymers and materials. In biochemistry, Methyl 5-dimethoxyphosphorylpentanoate has been used as a substrate for the study of various enzymes involved in phosphorylation reactions.
Eigenschaften
IUPAC Name |
methyl 5-dimethoxyphosphorylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-11-8(9)6-4-5-7-14(10,12-2)13-3/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNVYQMAHFQICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378702 |
Source


|
| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-dimethoxyphosphorylpentanoate | |
CAS RN |
117917-78-9 |
Source


|
| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
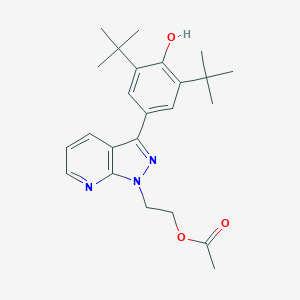
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
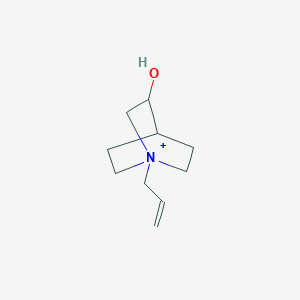
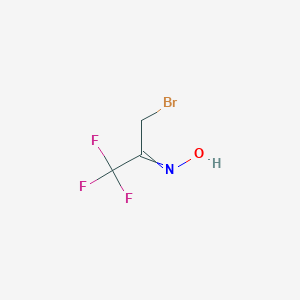
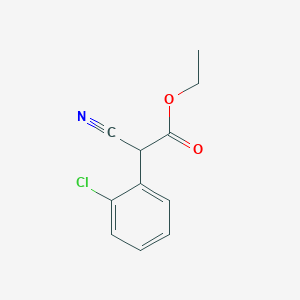
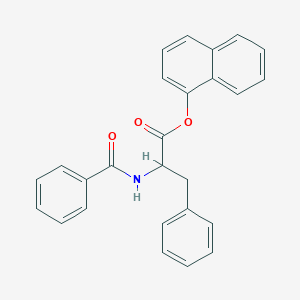
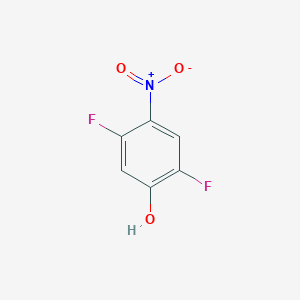
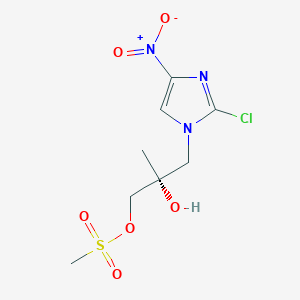
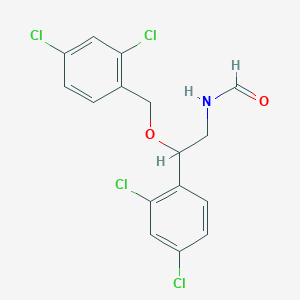
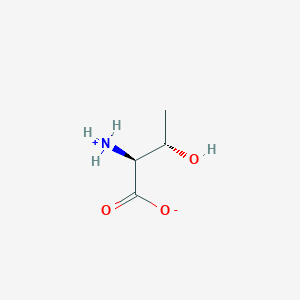
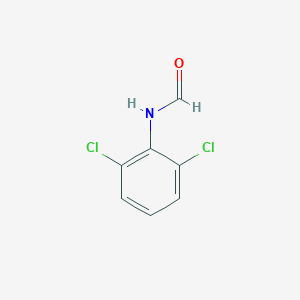
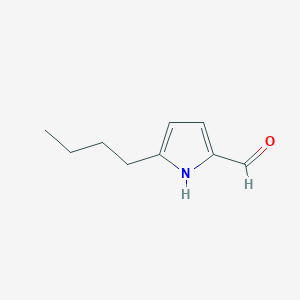
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)